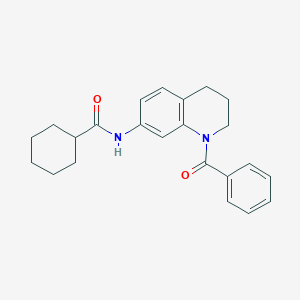
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, abbreviated as BTP-2, is an organic compound with a wide range of applications in scientific research. BTP-2 is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are endogenous lipid-based signaling molecules that are involved in many physiological processes, including appetite, pain, and inflammation. As an inhibitor of FAAH, BTP-2 has been used in numerous studies to explore the physiological effects of endocannabinoids and their possible therapeutic applications.
科学研究应用
BTP-2 has been widely used in scientific research due to its ability to inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide. Studies have shown that BTP-2 can effectively inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide in vivo, making it an ideal tool for exploring the physiological effects of endocannabinoids. Additionally, BTP-2 has been used in numerous studies to investigate the therapeutic potential of endocannabinoids in treating various conditions, such as chronic pain, anxiety, and depression.
作用机制
BTP-2 works by inhibiting N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, an enzyme involved in the metabolism of endocannabinoids. The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 results in an increase in the levels of endocannabinoids in the body, leading to the physiological effects associated with endocannabinoid signaling.
Biochemical and Physiological Effects
The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 has been shown to have a number of biochemical and physiological effects. Studies have shown that BTP-2 can modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior. Additionally, BTP-2 has been shown to reduce inflammation, reduce pain, and improve cognitive function.
实验室实验的优点和局限性
BTP-2 has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable, making it easy to store and handle. Additionally, BTP-2 is relatively inexpensive, making it an economical choice for researchers. However, BTP-2 is not suitable for use in humans due to potential toxicity.
未来方向
The potential therapeutic applications of BTP-2 are still largely unexplored. Future studies should focus on exploring the effects of BTP-2 on various conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to investigate the effects of BTP-2 on the metabolism of endocannabinoids and their physiological effects. Furthermore, research should be conducted to investigate the long-term safety and efficacy of BTP-2 for therapeutic use.
合成方法
BTP-2 can be synthesized in a four-step procedure. The first step involves the condensation of 1-benzoyl-2-methyl-4-chloro-1,2,3,4-tetrahydroquinoline with phenoxyacetic acid. This is followed by a series of reactions involving the conversion of the intermediate to the desired product, BTP-2. The final step involves the oxidation of the intermediate to yield the desired product.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELWIONFJVIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B6568854.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6568857.png)
![N-(2-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6568858.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B6568863.png)
![2-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568873.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)




![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)


